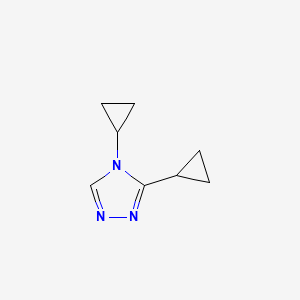
3,4-dicyclopropyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dicyclopropyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole scaffold, including derivatives like 3,4-dicyclopropyl-4H-1,2,4-triazole, has been extensively studied for its antimicrobial properties. Research indicates that compounds with this structure can exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Properties : A study highlighted that various 1,2,4-triazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
- Antifungal Activity : Triazole derivatives have been recognized for their antifungal properties as well. For example, studies have shown that certain triazole compounds effectively inhibit the growth of fungi like Candida albicans and Aspergillus flavus, with MIC values indicating strong efficacy .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of a series of triazole derivatives where this compound was evaluated for its antibacterial effects. The synthesized compounds were screened against a panel of bacterial strains. Results showed that specific derivatives exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .
Agricultural Applications
Pesticidal Properties
Triazole compounds are also explored for their potential as agricultural fungicides. Their ability to inhibit fungal pathogens makes them suitable candidates for crop protection:
- Fungicidal Activity : Research has demonstrated that triazole derivatives can effectively control plant pathogens. For instance, this compound has been tested against pathogens affecting crops such as wheat and rice .
- Mechanism of Action : The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes, which is crucial for fungal growth and reproduction. This mode of action positions triazoles as vital components in integrated pest management strategies.
Material Science Applications
Corrosion Inhibition
Another promising application of triazoles is in material science as corrosion inhibitors. The unique chemical structure allows these compounds to form protective films on metal surfaces:
- Corrosion Studies : Various studies have indicated that triazole compounds can significantly reduce corrosion rates in metals exposed to aggressive environments. For example, this compound has shown effectiveness in inhibiting corrosion in steel exposed to acidic solutions .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3,4-dicyclopropyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-6(1)8-10-9-5-11(8)7-3-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBKAILYDADALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













